DM-PIT-1

Description

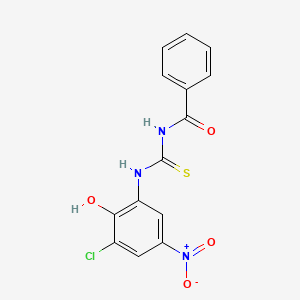

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGXBXPAOGDDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394812 | |

| Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53501-41-0 | |

| Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53501-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocol for N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, a compound of interest for its potential biological activities. The document details the synthetic route, experimental procedures, and the underlying mechanism of action related to the PI3K/Akt signaling pathway.

Synthetic Protocol

The synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide is a multi-step process commencing from the readily available starting material, 2-amino-4-chlorophenol. The overall synthetic strategy involves the nitration of an acylated intermediate, followed by deprotection and subsequent reaction with benzoyl isothiocyanate.

Synthesis of 2-amino-4-chloro-5-nitrophenol (Intermediate 1)

The synthesis of the key intermediate, 2-amino-4-chloro-5-nitrophenol, proceeds through a three-step sequence involving protection of the amino group, nitration, and subsequent deprotection.

Step 1: Acetylation of 2-amino-4-chlorophenol

The amino group of 2-amino-4-chlorophenol is first protected by acetylation to prevent unwanted side reactions during the subsequent nitration step.

-

Reaction: 2-amino-4-chlorophenol is reacted with acetic anhydride in a suitable solvent to yield N-(4-chloro-2-hydroxyphenyl)acetamide.

-

Rationale: The acetyl group deactivates the amino group, directing the incoming nitro group to the desired position on the aromatic ring.

Step 2: Nitration of N-(4-chloro-2-hydroxyphenyl)acetamide

The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid.

-

Reaction: N-(4-chloro-2-hydroxyphenyl)acetamide is treated with a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature to introduce a nitro group at the 5-position, yielding N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide.

-

Rationale: The hydroxyl and acetamido groups direct the electrophilic nitration to the ortho and para positions. The position ortho to the hydroxyl group and meta to the chloro group is sterically and electronically favored.

Step 3: Hydrolysis of N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide

The final step to obtain Intermediate 1 is the deprotection of the amino group via hydrolysis.

-

Reaction: The acetyl group is removed by acid or base-catalyzed hydrolysis to afford 2-amino-4-chloro-5-nitrophenol.

-

Rationale: This step regenerates the free amino group, which is essential for the subsequent thiourea formation.

Synthesis of Benzoyl Isothiocyanate (Intermediate 2)

Benzoyl isothiocyanate is a key reagent for the final coupling step. It is typically prepared by the reaction of benzoyl chloride with a thiocyanate salt.

-

Reaction: Benzoyl chloride is reacted with a salt such as ammonium thiocyanate or potassium thiocyanate in an anhydrous solvent like acetone.

-

Rationale: The thiocyanate anion acts as a nucleophile, displacing the chloride from benzoyl chloride to form the desired isothiocyanate.

Synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide (Final Product)

The final product is synthesized by the reaction of 2-amino-4-chloro-5-nitrophenol with benzoyl isothiocyanate.

-

Reaction: 2-amino-4-chloro-5-nitrophenol (Intermediate 1) is reacted with benzoyl isothiocyanate (Intermediate 2) in a suitable solvent like acetone or tetrahydrofuran (THF).

-

Mechanism: The amino group of Intermediate 1 acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group in Intermediate 2. This addition reaction forms the final N-benzoylthiourea derivative.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of the target molecule.

Synthesis of 2-amino-4-chloro-5-nitrophenol (Intermediate 1)

-

Step 1: N-(4-chloro-2-hydroxyphenyl)acetamide: To a solution of 2-amino-4-chlorophenol (1 mole) in glacial acetic acid, add acetic anhydride (1.1 moles) dropwise with stirring. The reaction mixture is stirred at room temperature for 2-3 hours. The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing with water, and drying.

-

Step 2: N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide: The dried N-(4-chloro-2-hydroxyphenyl)acetamide (1 mole) is added portion-wise to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 molar ratio). The temperature is maintained below 10 °C throughout the addition. After the addition is complete, the mixture is stirred for an additional 2-3 hours at the same temperature. The reaction mixture is then poured onto crushed ice, and the precipitated product is filtered, washed thoroughly with cold water until neutral, and dried.

-

Step 3: 2-amino-4-chloro-5-nitrophenol: The N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide (1 mole) is refluxed with a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 2-amino-4-chloro-5-nitrophenol.

Synthesis of Benzoyl Isothiocyanate (Intermediate 2)

-

To a suspension of potassium thiocyanate (1 mole) in anhydrous acetone, a solution of benzoyl chloride (1 mole) in anhydrous acetone is added dropwise with vigorous stirring. The reaction mixture is then refluxed for 1-2 hours. After cooling, the precipitated potassium chloride is filtered off. The filtrate containing benzoyl isothiocyanate is used directly in the next step without further purification.

Synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide (Final Product)

-

To the freshly prepared solution of benzoyl isothiocyanate (1 mole) in acetone, a solution of 2-amino-4-chloro-5-nitrophenol (1 mole) in acetone is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The precipitated solid is filtered, washed with cold acetone, and then with diethyl ether. The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol-dimethylformamide (DMF) mixture to afford the pure N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide.

Data Presentation

Due to the lack of specific experimentally determined data for the target compound in the available literature, the following tables present representative quantitative data for analogous N-benzoylthiourea derivatives. This data is provided for illustrative purposes to indicate the expected ranges for yield, melting point, and key spectroscopic features.

Table 1: Representative Reaction Yields and Melting Points of Analogous N-Benzoylthiourea Derivatives

| Compound Analogue | Molecular Formula | Yield (%) | Melting Point (°C) |

| N-(phenylcarbamothioyl)benzamide | C₁₄H₁₂N₂OS | 85-95 | 145-147 |

| N-(4-chlorophenylcarbamothioyl)benzamide | C₁₄H₁₁ClN₂OS | 80-90 | 158-160 |

| N-(4-nitrophenylcarbamothioyl)benzamide | C₁₄H₁₁N₃O₃S | 82-92 | 180-182 |

Table 2: Representative Spectroscopic Data for Analogous N-Benzoylthiourea Derivatives

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1680-1660 (C=O stretching), 1550-1530 (N-H bending), 1250-1230 (C=S stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.0-11.0 (s, 1H, -CO-NH-), 10.0-9.0 (s, 1H, -CS-NH-), 8.5-7.0 (m, aromatic protons) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 185-175 (C=S), 170-165 (C=O), 140-120 (aromatic carbons) |

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide.

PI3K/Akt Signaling Pathway and Inhibition

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide has been identified as an inhibitor of the PI3K/Akt signaling pathway. It specifically disrupts the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the pleckstrin homology (PH) domain of Akt.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.

Mechanism of Action:

-

Activation of PI3K: The pathway is typically initiated by the activation of phosphoinositide 3-kinase (PI3K) by growth factors or other extracellular stimuli.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3.

-

Akt Recruitment and Activation: PIP3 acts as a docking site on the plasma membrane for proteins containing a PH domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).

-

Akt Phosphorylation: The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.

-

Downstream Signaling: Activated Akt then phosphorylates a multitude of downstream target proteins, leading to the regulation of various cellular functions.

-

Inhibition by N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: The target compound interferes with this pathway by preventing the binding of Akt to PIP3, thereby inhibiting its recruitment to the cell membrane and subsequent activation. This leads to the suppression of downstream Akt signaling.

Caption: Inhibition of the PI3K/Akt signaling pathway by the target compound.

An In-depth Technical Guide to PIT-1 (CAS No. 53501-41-0): A Selective PIP3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIT-1 (CAS No. 53501-41-0), with the IUPAC name N-[[(3-Chloro-2-hydroxy-5-nitrophenyl)amino]thioxomethyl]benzamide, is a small molecule compound identified as a selective antagonist of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2][3] It functions by directly interfering with the binding of PIP3 to the pleckstrin homology (PH) domain of key signaling proteins, most notably Akt and phosphoinositide-dependent kinase 1 (PDK1).[4][5][6] This inhibition of the PI3K/Akt signaling pathway leads to the induction of apoptosis in cancer cells, particularly those with a dependency on this pathway for survival, such as PTEN-deficient tumors.[3][4] This guide provides a comprehensive overview of the technical data and experimental protocols related to PIT-1.

Chemical and Physical Properties

PIT-1 is a synthetic compound with a molecular formula of C₁₄H₁₀ClN₃O₄S and a molecular weight of 351.76 g/mol .[1][3] It is typically supplied as a white to tan powder.[4]

| Property | Value | Source |

| CAS Number | 53501-41-0 | [1] |

| Molecular Formula | C₁₄H₁₀ClN₃O₄S | [1][3] |

| Molecular Weight | 351.76 g/mol | [1][3] |

| IUPAC Name | N-[[(3-Chloro-2-hydroxy-5-nitrophenyl)amino]thioxomethyl]benzamide | [2][3] |

| Synonyms | PIT-1, PIP3/protein binding inhibitor | |

| Appearance | White to tan powder | [4] |

| Solubility | Soluble in DMSO (≥14 mg/mL), DMF (20 mg/mL), and Ethanol (0.5 mg/mL) | [4] |

| Purity | ≥98% (by HPLC) | [4] |

| Storage | 2-8°C | [4] |

Biological Activity and Mechanism of Action

PIT-1 is a member of a class of molecules known as PITenins (PIP3-antagonizing enamines), which selectively inhibit the interaction between PIP3 and the PH domains of its downstream effectors.[5][6] This antagonistic action is crucial in the context of the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.

In many cancers, the PI3K/Akt pathway is constitutively active, often due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN, a phosphatase that dephosphorylates PIP3. By preventing the recruitment of Akt and PDK1 to the cell membrane where PIP3 is located, PIT-1 effectively blocks their subsequent phosphorylation and activation.[4][5][6] This disruption of downstream signaling ultimately leads to cell cycle arrest and apoptosis.

Quantitative Biological Data

| Assay | Cell Line/System | IC₅₀ | Source |

| PIP3/Akt PH Domain Binding | In vitro (AlphaScreen) | 31 µM | [3][4] |

| Cell Viability | U87MG Glioblastoma (PTEN-deficient) | 37 µM | [3][4] |

| Cell Viability | MCF-7 Breast Cancer | 10-100 µM (concentration range) |

Signaling Pathway Diagram

References

- 1. Innate immune detection of the type III secretion apparatus through the NLRC4 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.unar.ac.id [repository.unar.ac.id]

- 5. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Chemical Properties of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical and biological properties of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide. It includes a summary of its physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its known mechanism of action as an inhibitor of the PI3K/Akt signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide is a synthetic compound belonging to the benzamide and N-acylthiourea classes of molecules. Its chemical structure is characterized by a benzoyl group linked to a thiourea moiety, which in turn is substituted with a 3-chloro-2-hydroxy-5-nitrophenyl group.

Table 1: Physicochemical Properties of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClN₃O₄S | PubChem |

| IUPAC Name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | PubChem |

| Molecular Weight | 351.8 g/mol | PubChem |

| CAS Number | 53501-41-0 | Echemi |

Table 2: Computed Properties of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

| Property | Value | Source |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 351.0080547 | PubChem |

| Topological Polar Surface Area | 139 Ų | PubChem |

Synthesis and Characterization

The synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide can be achieved through a two-step process involving the formation of a benzoyl isothiocyanate intermediate, followed by its reaction with 2-amino-4-nitro-6-chlorophenol.

Experimental Protocol: Synthesis

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Acetone (anhydrous)

-

2-amino-4-nitro-6-chlorophenol

-

Ethanol

Step 1: Synthesis of Benzoyl Isothiocyanate

-

A solution of benzoyl chloride (10 mmol) in anhydrous acetone (50 mL) is added dropwise to a suspension of potassium thiocyanate (10 mmol) in anhydrous acetone (30 mL).

-

The reaction mixture is refluxed for 30 minutes.

-

After cooling to room temperature, the precipitated potassium chloride is removed by filtration. The filtrate containing benzoyl isothiocyanate is used directly in the next step.

Step 2: Synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

-

To the filtrate containing benzoyl isothiocyanate (10 mmol), a solution of 2-amino-4-nitro-6-chlorophenol (10 mmol) in acetone (20 mL) is added.

-

The resulting mixture is refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is poured into cold water.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield the final compound.[1]

Characterization Data (Representative for N-acylthiourea derivatives)

Table 3: Representative Spectral Data for N-acylthiourea Derivatives

| Technique | Characteristic Peaks | Reference |

| IR (KBr, cm⁻¹) | ~3150 (N-H stretching), ~1690 (C=O stretching), ~1580 (Aromatic C-H stretching), ~1425 (C-N stretching), ~1155 (C=S stretching) | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.6 (s, 1H, -NH-C=S), ~7.5-8.0 (m, aromatic protons) | [1] |

| Mass Spec (m/z) | [M]+ corresponding to the molecular weight | [1] |

Biological Activity and Mechanism of Action

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide has been identified as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in various cancers.

The compound specifically acts as a PIP3/protein binding inhibitor.[2] It disrupts the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the Pleckstrin Homology (PH) domain of Akt.[2] This interaction is a crucial step in the activation of Akt. By preventing this binding, the compound suppresses the downstream phosphorylation events mediated by PI3K and PDK1, ultimately leading to the inhibition of the Akt signaling cascade.[2]

Studies have shown that this inhibitory action can reduce cell viability and induce apoptosis in cancer cells with a constitutively active PI3K/Akt pathway, such as PTEN-deficient glioblastoma cells.[2]

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Biological Activity Screening

References

PIT-1: A Selective PIP3 Antagonist - A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

This technical guide provides an in-depth overview of PIT-1 (N-[[(3-chloro-2-hydroxy-5-nitrophenyl)amino]thioxomethyl]-benzamide), a small molecule inhibitor that functions as a selective antagonist of phosphatidylinositol 3,4,5-trisphosphate (PIP3). By interfering with the binding of PIP3 to pleckstrin homology (PH) domains of key signaling proteins, PIT-1 effectively inhibits the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. This document details the mechanism of action of PIT-1, presents available quantitative data on its activity, provides comprehensive experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating the PI3K/Akt pathway and for professionals in the field of drug discovery and development targeting this cascade.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of a multitude of cellular processes, and its hyperactivation is a hallmark of many human cancers. A key event in this pathway is the production of the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, leading to their activation. Among these are Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), pivotal kinases that propagate downstream signaling.

PIT-1 has emerged as a valuable research tool for studying the roles of PIP3-dependent signaling. It acts as a selective antagonist of PIP3, disrupting the interaction between PIP3 and PH domain-containing proteins.[1] This inhibitory action leads to the suppression of the PI3K/Akt pathway, making PIT-1 a subject of interest for its potential therapeutic applications in oncology and other diseases characterized by aberrant PI3K signaling.

Mechanism of Action

PIT-1 exerts its inhibitory effects by directly interfering with the binding of PIP3 to the PH domains of proteins such as Akt and General Receptor for Phosphoinositides 1 (GRP1).[1] This prevents the recruitment of these proteins to the plasma membrane, a crucial step for their activation. By blocking this interaction, PIT-1 effectively curtails the downstream signaling cascade, leading to reduced phosphorylation of Akt and its substrates. This ultimately results in the inhibition of cellular processes that are dependent on the PI3K/Akt pathway, such as cell survival and proliferation, and can lead to the induction of apoptosis in cancer cells.[1]

Quantitative Data

The following table summarizes the available quantitative data for PIT-1's inhibitory activities. This information is crucial for designing experiments and interpreting results.

| Parameter | Description | Value | Cell Line/System | Reference |

| IC50 | Disruption of PIP3/Akt PH domain binding | 31 µM | In vitro | [2] |

| IC50 | Reduction of cell viability | 37 µM | U87MG glioblastoma | [2] |

| Concentration | Inhibition of p-Akt and p-PDK1 | 25, 50, 100 µM | U87MG cells | [3][4] |

Signaling Pathways and Experimental Workflows

The PI3K/Akt Signaling Pathway and the Role of PIT-1

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the inhibitory action of PIT-1.

References

- 1. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 2. Interplay between FOXO, TOR, and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of the PIT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various human cancers, making its components prime targets for therapeutic intervention.[2][3] One such emerging therapeutic strategy involves the inhibition of key signaling nodes within this pathway.

PIT-1 is a small molecule inhibitor identified as a selective antagonist of phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5] It functions by directly interfering with the interaction between PIP3 and the pleckstrin homology (PH) domain of the serine/threonine-protein kinase Akt.[4] This action prevents the recruitment of Akt to the cell membrane, a crucial step for its activation, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[4][5] This whitepaper provides a comprehensive technical overview of the physicochemical properties of PIT-1, its mechanism of action, and the experimental protocols used for its characterization.

Physicochemical Properties of PIT-1

The fundamental physicochemical characteristics of PIT-1 are crucial for its handling, formulation, and application in experimental settings. These properties define its identity, purity, and solubility, which are foundational for reproducible biological assays.

| Property | Value | Reference |

| Formal Name | N-[[(3-Chloro-2-hydroxy-5-nitrophenyl)amino]thioxomethyl]benzamide | [6] |

| Molecular Formula | C₁₄H₁₀ClN₃O₄S | [2][6] |

| Molecular Weight | 351.76 g/mol | [6] |

| CAS Number | 53501-41-0 | [2][6] |

| Appearance | Powder | [6] |

| Purity | >98% | [6] |

| Solubility | DMSO (up to 25 mg/ml), Ethanol (up to 3 mg/ml), DMF | [2][6] |

| Storage | Room Temperature or -20°C | [2][6] |

| Stability | ≥ 1 year | [6] |

Biological Activity and Potency

The biological efficacy of PIT-1 is quantified by its inhibitory concentration (IC₅₀) in various assays. These values indicate the concentration of the inhibitor required to reduce a specific biological activity by half, providing a measure of its potency.

| Assay Description | Target Cell Line / System | IC₅₀ Value | Reference |

| Inhibition of PIP3 binding to Akt1 PH domain | In vitro Fluorescence Polarization Assay | ~31 µM | [6][7] |

| Induction of Apoptosis | PTEN-deficient U87MG glioblastoma cells | 37 µM | [6] |

Mechanism of Action: The PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[2][8] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger PIP3.[2] PIP3 acts as a docking site on the plasma membrane for proteins containing PH domains, most notably Akt and phosphoinositide-dependent kinase 1 (PDK1).[4] The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.[1] Activated Akt then phosphorylates a host of downstream substrates, promoting cell survival and proliferation.[1]

PIT-1 exerts its inhibitory effect by specifically blocking the binding of PIP3 to the PH domain of Akt.[4][6] This prevents the membrane translocation and activation of Akt, effectively shutting down the downstream signaling cascade.

Experimental Protocols

Characterizing the activity of an inhibitor like PIT-1 requires a series of robust in vitro and cell-based assays. The following sections detail the methodologies for key experiments.

In Vitro Screening: Fluorescence Polarization (FP) Assay

This assay is used to quantitatively measure the inhibition of the Akt PH domain-PIP3 interaction. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger protein, its tumbling slows, and polarization increases. An inhibitor that competes with the tracer for binding will cause a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).

-

Akt PH Domain: Recombinantly express and purify the human Akt1 PH domain. Dilute to the desired concentration (e.g., 50 nM) in Assay Buffer.

-

Fluorescent Tracer: Use a fluorescently labeled PIP3 analogue (e.g., BODIPY-TMR-PIP3). Dilute to a low nanomolar concentration (e.g., 5 nM) in Assay Buffer.

-

PIT-1 Compound: Prepare a stock solution in 100% DMSO (e.g., 10 mM). Create a serial dilution series in DMSO, then dilute into Assay Buffer to the final desired concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of diluted PIT-1 compound or DMSO (vehicle control) to appropriate wells.

-

Add 10 µL of the Akt PH domain solution to all wells except those for the "tracer only" control.

-

Add 5 µL of the fluorescent tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a microplate reader equipped for fluorescence polarization, using appropriate excitation and emission filters for the fluorophore.

-

Calculate polarization values in millipolarization units (mP).

-

-

Data Analysis:

-

Normalize the data using the high control (tracer + protein) and low control (tracer only) wells.

-

Plot the percent inhibition against the logarithm of the PIT-1 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assay: Western Blot for Akt Phosphorylation

This assay confirms that PIT-1 can inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., U87MG glioblastoma cells) in 6-well plates and grow to 70-80% confluency.[4]

-

Serum-starve the cells overnight to reduce basal pathway activation.

-

Pre-treat cells with varying concentrations of PIT-1 (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL PDGF or 10 µg/mL insulin) for 10-15 minutes.[4]

-

-

Protein Extraction:

-

Immediately place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration (e.g., 20-30 µg) and denature by boiling in SDS-PAGE sample buffer.[9]

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[9][11]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).[6][10]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt.[6]

-

Conclusion

PIT-1 is a valuable research tool for probing the intricacies of the PI3K/Akt signaling pathway. Its well-defined physicochemical properties and specific mechanism of action as a PIP3-Akt interaction inhibitor make it a useful agent for cancer research. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for scientists and researchers aiming to utilize PIT-1 in their studies or to develop novel therapeutics targeting this critical oncogenic pathway. The continued investigation into compounds that modulate the PI3K/Akt axis holds significant promise for the future of targeted cancer therapy.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. signagen.com [signagen.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide and its Structural Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, a promising small molecule inhibitor of the PI3K/Akt signaling pathway, and its structural analogs. The document details the synthesis, characterization, and biological evaluation of this class of compounds, with a focus on their potential as anticancer agents. Quantitative data on their biological activity are presented in structured tables to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols for key assays and a visual representation of the targeted signaling pathway are included to support further research and development in this area.

Introduction

N-acylthiourea derivatives, particularly those with a benzoylthiourea scaffold, have emerged as a versatile class of compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Among these, N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide has been identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical mediator of cell growth, proliferation, and survival that is often dysregulated in cancer. This guide explores the chemical synthesis, biological activity, and mechanism of action of this compound and its structural analogs, providing a foundation for their further development as therapeutic agents.

Synthesis of N-carbamothioylbenzamide Analogs

The general synthetic route to N-carbamothioylbenzamide derivatives involves a two-step one-pot reaction. The first step is the formation of a benzoyl isothiocyanate intermediate by the reaction of a substituted benzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a dry solvent like acetone. The subsequent addition of a substituted aniline to the reaction mixture yields the final N-benzoyl-N'-(substituted phenyl)thiourea product.

Experimental Protocol: General Synthesis of N-acylthioureas

-

Materials: Substituted benzoyl chloride (1 eq.), potassium thiocyanate (1 eq.), substituted aniline (1 eq.), dry acetone.

-

Procedure:

-

A solution of the substituted benzoyl chloride in dry acetone is added dropwise to a stirred suspension of potassium thiocyanate in dry acetone.

-

The reaction mixture is typically refluxed for 30-60 minutes to ensure the complete formation of the benzoyl isothiocyanate intermediate.

-

A solution of the substituted aniline in dry acetone is then added to the reaction mixture.

-

The resulting mixture is refluxed for an additional 2-4 hours.

-

After cooling to room temperature, the reaction mixture is poured into cold water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetone/water).

-

-

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structure and purity.

Biological Activity and Structure-Activity Relationships

The anticancer activity of N-carbamothioylbenzamide analogs is commonly evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following tables summarize the reported anticancer activities of a selection of N-benzoyl-N'-phenylthiourea analogs.

Table 1: Anticancer Activity of N-benzoyl-N'-phenylthiourea Analogs

| Compound ID | R (Benzoyl Moiety) | R' (Phenyl Moiety) | Cell Line | IC50 (µM) | Reference |

| 1 | H | 4-Cl | T47D | >100 | [1] |

| 2 | 4-Cl | 4-Cl | T47D | 45.3 | [1] |

| 3 | 4-NO₂ | 4-Cl | T47D | 38.8 | [1] |

| 4 | H | 2,4-diCl | T47D | 940 | [1] |

| 5 | 2,4-diCl | H | MCF-7 | 310 | [1] |

| 6 | 2,4-diCl | H | T47D | 940 | [1] |

| 7 | 4-t-butyl | H | MCF-7 | 26.5 | [2] |

| 8 | 4-t-butyl | H | T47D | 29.8 | [2] |

| 9 | 4-t-butyl | H | HeLa | 35.7 | [2] |

| 10 | Allyl | H | MCF-7 | 1470 | [3] |

| 11 | Allyl | H | MCF-7/HER2 | 640 | [3] |

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the Benzoyl Ring: Electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the para-position of the benzoyl ring appear to enhance cytotoxic activity compared to an unsubstituted ring (compare compounds 1, 2, and 3). The presence of bulky groups like tert-butyl at the para-position also seems to be favorable for activity (compounds 7, 8, and 9).

-

Substitution on the Phenyl Ring: The substitution pattern on the N'-phenyl ring also significantly influences activity. Dichlorination of the N'-phenyl ring in the absence of substitution on the benzoyl ring resulted in low activity (compound 4).

-

Combined Substitutions: The interplay between substituents on both aromatic rings is crucial for overall potency. For instance, a 2,4-dichlorobenzoyl moiety combined with an unsubstituted N'-phenyl ring showed moderate activity (compounds 5 and 6).

-

Core Compound Significance: While direct analogs of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide with systematic variations are not extensively reported in the readily available literature, the presence of a chloro, hydroxy, and nitro group on the N'-phenyl ring of the core compound suggests a strong potential for potent anticancer activity through specific interactions with the biological target. The hydroxy group can act as a hydrogen bond donor, the chloro group can participate in halogen bonding, and the nitro group is a strong electron-withdrawing group, all of which can contribute to binding affinity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials: 96-well plates, cancer cell lines, cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][5]

-

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide has been identified as an inhibitor of this pathway, specifically by disrupting the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the pleckstrin homology (PH) domain of Akt. This prevents the membrane translocation and subsequent activation of Akt, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.

Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample. To assess the inhibition of the PI3K/Akt pathway, the phosphorylation status of key proteins in the pathway, such as Akt and its downstream targets, is examined.

-

Materials: Cancer cells, test compounds, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Treat cancer cells with the test compound at various concentrations for a specified time.

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the compound. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

-

Visualizing the Mechanism: Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: PI3K/Akt signaling pathway and the proposed point of inhibition.

Caption: Workflow for synthesis and biological evaluation of analogs.

Conclusion and Future Directions

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide and its structural analogs represent a promising class of anticancer agents that target the PI3K/Akt signaling pathway. The synthetic accessibility of the N-benzoylthiourea scaffold allows for the generation of diverse analogs, enabling systematic exploration of the structure-activity relationships. Future research should focus on the synthesis and evaluation of a focused library of analogs with systematic modifications to the core structure to further optimize potency and selectivity. In vivo studies are also warranted to assess the pharmacokinetic properties and antitumor efficacy of the most promising compounds in preclinical cancer models. A deeper understanding of the precise molecular interactions between these inhibitors and the PH domain of Akt will be crucial for the rational design of next-generation therapeutics with improved clinical potential.

References

Unveiling the Biological Activity of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, also known as PIT-1, has emerged as a molecule of interest in cancer research. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its role as an inhibitor of the PI3K/Akt signaling pathway. This document summarizes key quantitative data, outlines representative experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Biological Activity: Inhibition of the PI3K/Akt Signaling Pathway

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide is recognized as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Its primary mechanism of action involves the disruption of the binding between phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the pleckstrin homology (PH) domain of Akt.[1] This inhibitory action effectively suppresses the downstream phosphorylation cascade, which is crucial for cell survival and proliferation.

The targeted disruption of this pathway makes N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide a promising candidate for anticancer therapies, particularly in tumors characterized by a dependency on the PI3K/Akt pathway, such as those with PTEN deficiency.

Quantitative Biological Data

The following table summarizes the key in vitro efficacy data for N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide.

| Activity | Description | Cell Line | IC50 Value |

| PIP3/Akt PH Domain Binding Inhibition | Disruption of the interaction between PIP3 and the PH domain of Akt. | N/A (Biochemical Assay) | 31 µM[1] |

| Cell Viability Reduction & Apoptosis Induction | Reduction in the viability of cancer cells and induction of programmed cell death. | U87MG (PTEN-deficient glioblastoma) | 37 µM[1] |

Visualizing the Mechanism and Workflow

PI3K/Akt Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide within the PI3K/Akt signaling cascade.

Caption: Inhibition of the PI3K/Akt signaling pathway.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the biological activity of a compound like N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide.

Caption: General experimental workflow for activity assessment.

Detailed Experimental Protocols (Representative)

While specific, detailed protocols for the evaluation of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide are not publicly available, the following sections describe representative methodologies for the key assays mentioned. These protocols serve as a guide for researchers aiming to replicate or build upon the existing findings.

PIP3/Akt PH Domain Binding Assay (AlphaScreen™-Based)

Objective: To quantify the inhibitory effect of the compound on the interaction between PIP3 and the PH domain of Akt.

Materials:

-

GST-tagged Akt PH domain

-

Biotinylated PIP3

-

AlphaScreen™ GST Detection Kit (Donor and Acceptor beads)

-

Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

-

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide (test compound)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions or vehicle control.

-

Add a solution of GST-tagged Akt PH domain to each well.

-

Add a solution of biotinylated PIP3 to each well.

-

Incubate the mixture for 30 minutes at room temperature to allow for binding.

-

Add AlphaScreen™ GST Donor beads and Streptavidin-coated Acceptor beads.

-

Incubate the plate in the dark for 60 minutes at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the compound on the viability of U87MG glioblastoma cells.

Materials:

-

U87MG cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed U87MG cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubate the cells for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis in U87MG cells treated with the compound.

Materials:

-

U87MG cells

-

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed U87MG cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Other Potential Biological Activities

Currently, there is no publicly available research detailing the antimicrobial or antidiabetic activities of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide. While other benzamide derivatives have been explored for such properties, the specific biological profile of this compound beyond its anticancer effects remains to be investigated.

Conclusion

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide is a promising inhibitor of the PI3K/Akt signaling pathway with demonstrated cytotoxic and pro-apoptotic effects in glioblastoma cells. The data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its in vivo efficacy, safety profile, and exploring its potential in other cancer types, as well as investigating its broader biological activity spectrum.

References

An In-depth Technical Guide on the Potential Interaction Between PIT-1 and Pleckstrin Homology (PH) Domains

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The POU class 1 homeobox 1 (PIT-1) transcription factor is a critical regulator of pituitary development and hormone expression, and its dysregulation has been implicated in tumorigenesis.[1][2] Pleckstrin homology (PH) domains are widespread signaling modules known for their ability to bind phosphoinositides and, in many cases, to participate in protein-protein interactions.[3][4][5] While a direct, confirmed interaction between PIT-1 and a PH domain has not been extensively documented in publicly available literature, the versatile nature of PH domains as interaction scaffolds presents a compelling rationale for investigating such a possibility.

This technical guide provides a comprehensive framework for researchers interested in exploring the potential binding of PIT-1 to PH domains. It covers the known biology of both PIT-1 and PH domains, offers a rationale for hypothesizing an interaction, and presents detailed experimental protocols to test this hypothesis. Furthermore, this document includes structured tables for quantitative data presentation and Graphviz diagrams to visualize key signaling pathways and experimental workflows, serving as a practical resource for designing and executing studies in this novel area of research.

PIT-1: Structure, Function, and Known Interactions

PIT-1, also known as POU1F1, is a member of the POU family of transcription factors, which are defined by a bipartite DNA-binding domain consisting of a POU-specific domain and a POU homeodomain.[6] This structure allows PIT-1 to bind to specific DNA sequences in the promoter regions of its target genes, thereby regulating their transcription.[7]

Key Functions of PIT-1:

-

Pituitary Development: Essential for the differentiation of somatotroph, lactotroph, and thyrotroph cells in the anterior pituitary gland.[1]

-

Gene Regulation: Activates the transcription of growth hormone (GH), prolactin (PRL), and the β-subunit of thyroid-stimulating hormone (TSHβ).[8]

-

Role in Cancer: Aberrant PIT-1 expression is associated with breast cancer, where it can promote tumor growth, metastasis, and resistance to apoptosis.[1][9]

Known Protein Interactors of PIT-1:

PIT-1 is known to interact with a variety of other proteins to modulate its transcriptional activity. These interactions are crucial for the precise regulation of its target genes.

| Interacting Protein | Functional Consequence of Interaction | Reference |

| GATA2 | Co-factor in transcriptional regulation | [2] |

| PITX1 | Synergistic activation of target genes | [2] |

| NCoR (Nuclear Receptor Co-repressor) | Repression of PIT-1-dependent transcription | [10] |

| SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) | Repression of PIT-1-dependent transcription | [10] |

| Ets-1 | Synergistic activation of the prolactin promoter | [11] |

| Retinoid X Receptor (RXR) | Physical interaction, functional role not fully defined | [11] |

| Peroxisome Proliferator-Activated Receptor (PPAR) | Physical interaction, functional role not fully defined | [11] |

Signaling Pathway Involving PIT-1

The following diagram illustrates a simplified signaling pathway involving PIT-1 as a nuclear transcription factor, integrating signals to regulate gene expression.

Figure 1: Simplified PIT-1 Signaling Pathway.

Pleckstrin Homology (PH) Domains: Versatile Interaction Modules

PH domains are structurally conserved protein modules of approximately 120 amino acids.[3] They are the 11th most common domain in the human proteome and are found in a vast array of proteins involved in intracellular signaling and cytoskeletal organization.[5][12]

Canonical Function: Phosphoinositide Binding

The best-characterized function of PH domains is their ability to bind to specific phosphoinositide (PIP) species within cellular membranes.[3][4] This interaction is often of high affinity and specificity, serving to recruit the host protein to the membrane in response to upstream signaling events that alter local PIP concentrations.[3]

Non-Canonical Function: Protein-Protein Interactions

A significant portion of PH domains, estimated to be as high as 90%, do not bind strongly or specifically to phosphoinositides.[5] For many of these, a primary role in mediating protein-protein interactions has been proposed or demonstrated.[4][13] This dual binding capability allows some PH domain-containing proteins to act as "coincidence detectors," integrating both lipid and protein signals at the cell membrane.[5]

Quantitative Data on PH Domain Interactions:

The binding affinities of PH domains for their ligands can vary widely. The dissociation constant (Kd) is a common measure of affinity, with lower values indicating tighter binding.

| PH Domain | Ligand | Binding Affinity (Kd) | Reference |

| PLC-δ1 | Ins(1,4,5)P3 | Low µM to nM range | [3] |

| Akt/PKB | PI(3,4,5)P3 | Nanomolar range | [14] |

| Dynamin | PI(4,5)P2 | Millimolar range (weak) | [5] |

| Btk | Protein Kinase C (PKC) | Interaction confirmed, quantitative data not specified | [13] |

| Akt | Calmodulin | Interaction confirmed, quantitative data not specified | [13] |

Rationale for Investigating a PIT-1/PH Domain Interaction

The exploration of a direct interaction between PIT-1 and a PH domain is founded on the following rationale:

-

Precedent for Transcription Factor-PH Domain Interaction: While not the canonical function, PH domains are known to mediate protein-protein interactions. An interaction with a transcription factor, although novel, is plausible.

-

Signal Integration: Such an interaction could provide a direct link between membrane-proximal signaling events (mediated by PH domain-containing proteins) and nuclear gene regulation (controlled by PIT-1). This could represent a novel mechanism for signal transduction from the cytoplasm to the nucleus.

-

Modulation of PIT-1 Activity: A PH domain-containing protein could act as a scaffold, recruiting other proteins to PIT-1, or it could induce a conformational change in PIT-1 that alters its DNA binding affinity or interaction with co-regulators.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical scenario where a PH domain-containing protein, upon binding to a membrane lipid, translocates and interacts with PIT-1 in the nucleus, thereby modulating its transcriptional activity.

Figure 2: Hypothetical PIT-1 and PH Domain Interaction.

Experimental Protocols for Investigating PIT-1/PH Domain Binding

A multi-faceted approach employing both in vitro and in vivo techniques is recommended to rigorously test for a potential interaction between PIT-1 and a PH domain-containing protein.

In Vitro Binding Assays

These assays are crucial for determining if a direct physical interaction occurs between the two proteins, independent of other cellular components.

This assay is a robust method for screening and confirming direct protein-protein interactions.

Workflow:

Figure 3: GST Pull-Down Assay Workflow.

Detailed Protocol:

-

Materials:

-

Expression vectors for GST-tagged PIT-1 and the PH domain-containing protein of interest (e.g., with a His-tag or as a native protein).

-

E. coli expression strain (e.g., BL21(DE3)).

-

IPTG for induction.

-

Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

-

Glutathione-Sepharose beads.

-

Wash buffer (e.g., PBS with 0.1% Triton X-100).

-

Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

-

SDS-PAGE gels, Western blotting apparatus, and antibodies against the prey protein.

-

-

Method:

-

Express and purify GST-PIT-1 (bait) and the PH domain protein (prey) from E. coli.

-

Equilibrate glutathione-Sepharose beads in lysis buffer.

-

Incubate the lysate containing GST-PIT-1 with the beads for 1-2 hours at 4°C to immobilize the bait protein.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Incubate the beads with the purified prey protein or a lysate containing it for 2-4 hours at 4°C.

-

Wash the beads again to remove unbound prey protein.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific to the prey protein. A GST-only control should be run in parallel to rule out non-specific binding to the GST tag or the beads.

-

-

Data Analysis: A band corresponding to the prey protein in the GST-PIT-1 lane, but not in the GST-only control lane, indicates a direct interaction.

SPR provides real-time, label-free quantitative data on the kinetics (on-rate, off-rate) and affinity (Kd) of the interaction.

Detailed Protocol:

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS).

-

Purified PIT-1 (ligand) and PH domain protein (analyte).

-

Running buffer (e.g., HBS-EP+).

-

-

Method:

-

Covalently immobilize purified PIT-1 (ligand) onto the sensor chip surface via amine coupling.

-

Inject a series of increasing concentrations of the PH domain protein (analyte) over the chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding.

-

After each injection, allow for a dissociation phase where buffer flows over the chip.

-

Regenerate the chip surface to remove bound analyte between cycles if necessary.

-

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Table for SPR Data Presentation:

| Analyte (PH Domain Protein) Concentration | Association Phase (RU) | Dissociation Phase (RU) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | Kd (M) |

| Concentration 1 | |||||

| Concentration 2 | |||||

| Concentration 3 | |||||

| ... | |||||

| Average | Value | Value | Value |

In Vivo / Cellular Assays

These assays are essential to confirm that the interaction occurs within the complex environment of a living cell.

Co-IP is used to detect protein-protein interactions in cell lysates.

Workflow:

Figure 4: Co-Immunoprecipitation Workflow.

Detailed Protocol:

-

Materials:

-

Cells co-expressing PIT-1 and the PH domain-containing protein (either endogenously or via transfection).

-

Co-IP lysis buffer (non-denaturing).

-

Antibody specific for PIT-1.

-

Protein A/G-agarose beads.

-

Wash buffer.

-

SDS-PAGE sample buffer.

-

Antibody against the PH domain protein for Western blotting.

-

-

Method:

-

Harvest and lyse cells under non-denaturing conditions to preserve protein complexes.

-

Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the lysate with an antibody against PIT-1 overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using an antibody against the PH domain protein. An isotype control IgG should be used in a parallel experiment to ensure the specificity of the immunoprecipitation.

-

-

Data Analysis: Detection of the PH domain protein in the sample immunoprecipitated with the PIT-1 antibody (but not in the IgG control) suggests an interaction in the cellular context.

Conclusion and Future Directions

This guide provides the theoretical foundation and practical methodologies for investigating a potential, novel interaction between the PIT-1 transcription factor and PH domain-containing proteins. While this interaction is currently hypothetical, its confirmation would open up new avenues of research into the regulation of PIT-1 and its role in both normal physiology and disease.

Should an interaction be confirmed, future work should focus on:

-

Mapping the interaction domains on both PIT-1 and the PH domain protein.

-

Investigating the functional consequences of the interaction on PIT-1's transcriptional activity, subcellular localization, and stability.

-

Exploring the role of this interaction in relevant disease models , such as breast cancer, to determine its potential as a therapeutic target.

The systematic application of the protocols outlined herein will enable researchers to rigorously test this hypothesis and potentially uncover a new layer of complexity in the regulation of gene expression.

References

- 1. Deregulation of the Pit-1 transcription factor in human breast cancer cells promotes tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pituitary-specific positive transcription factor 1 - Wikipedia [en.wikipedia.org]

- 3. PH Protein Domain | Cell Signaling Technology [cellsignal.com]

- 4. Pleckstrin homology domain - Wikipedia [en.wikipedia.org]

- 5. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of Pit-1 POU domain bound to DNA as a dimer: unexpected arrangement and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Pit-1/Pou1f1 transcription factor regulates and correlates with prolactin expression in human breast cell lines and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pit-1 inhibits BRCA1 and sensitizes human breast tumors to cisplatin and vitamin D treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional interactions with Pit-1 reorganize co-repressor complexes in the living cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Single-Molecule Analysis of Lipid-Protein Interactions in Crude Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mass Spectrometry Analysis of PIT-1

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the methodologies and data analysis strategies for the mass spectrometry-based study of the Pituitary-Specific Positive Transcription Factor 1 (PIT-1), also known as POU Class 1 Homeobox 1 (POU1F1).

Introduction to PIT-1 (POU1F1)

PIT-1 is a crucial pituitary-specific transcription factor belonging to the POU family of proteins. It plays a fundamental role in the development and differentiation of somatotroph, lactotroph, and thyrotroph cells within the anterior pituitary gland. By binding to specific DNA sequences in the promoter regions of target genes, PIT-1 is essential for the expression of growth hormone (GH), prolactin (PRL), and the β-subunit of thyroid-stimulating hormone (TSH). Given its central role in pituitary function, understanding its molecular interactions, post-translational modifications (PTMs), and expression levels is critical for research into pituitary disorders and related therapeutic development.

Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of proteins like PIT-1. [1]It enables precise identification, quantification, and the mapping of PTMs, which are often difficult to detect by other means. [1]

Experimental Protocols for PIT-1 Mass Spectrometry

A successful mass spectrometry analysis of PIT-1 relies on meticulous sample preparation and a well-defined workflow. The "bottom-up" or "shotgun" proteomics approach is most commonly employed, involving the enzymatic digestion of proteins into smaller peptides prior to MS analysis. [2]

Sample Preparation: From Tissue to Peptides

1. Nuclear Protein Extraction: Since PIT-1 is a transcription factor, it primarily resides in the nucleus. Proper extraction of nuclear proteins is a critical first step.

-

Cell/Tissue Lysis: Begin with pituitary tissue or relevant cell lines (e.g., GH3 rat pituitary cells). Use a lysis buffer formulated for nuclear protein extraction. A high-salt buffer (e.g., containing 300 mM NaCl) is often necessary to effectively lyse the nuclei and elute chromatin-bound proteins like PIT-1. [3]* Fractionation: Perform subcellular fractionation to isolate the nuclear fraction, reducing sample complexity and enriching for PIT-1.

-

Protein Quantification: Accurately measure the protein concentration of the nuclear lysate using a standard method like the Bradford or BCA assay to ensure consistent amounts for downstream processing.

2. Protein Digestion (In-Solution): In-solution digestion is preferred for its efficiency and reduced sample loss compared to in-gel methods. [4]

-

Denaturation, Reduction, and Alkylation:

-

Denature proteins using urea (8 M) or guanidine hydrochloride to unfold them and make protease cleavage sites accessible. [5] * Reduce disulfide bonds using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylate the now-free sulfhydryl groups with iodoacetamide (IAA) to prevent disulfide bonds from reforming.

-

-

Enzymatic Digestion:

-

Dilute the denatured protein sample to reduce the urea concentration (<1 M), which is necessary for enzyme activity.

-

Add a protease, most commonly mass spectrometry-grade trypsin, which cleaves proteins C-terminal to lysine and arginine residues. [2]The digestion is typically performed overnight at 37°C.

-

-

Digestion Quenching and Cleanup:

-

Stop the digestion by acidification with formic acid or trifluoroacetic acid (TFA).

-

Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) tips or columns. This step removes salts, detergents, and other contaminants that can interfere with mass spectrometry analysis. [3]

-

Immunoprecipitation-Mass Spectrometry (IP-MS) for PIT-1 Interactome

IP-MS is the gold standard for identifying protein-protein interaction (PPI) networks. [6]This technique uses an antibody specific to PIT-1 to isolate it from a lysate along with its binding partners.

-

Lysis: Lyse cells using a non-denaturing buffer (e.g., RIPA buffer without SDS, or a buffer with non-ionic detergents like NP-40 or Triton X-100) to preserve protein-protein interactions. [5]Include protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Incubate the clarified lysate with a high-affinity, IP-validated anti-PIT-1 antibody.

-

Add Protein A/G magnetic beads to capture the antibody-PIT-1-interactor complexes. [7] * Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Digestion:

-

Elute the protein complexes from the beads.

-

Prepare the eluted proteins for MS analysis using the in-solution digestion protocol described in section 2.1.

-

-

Controls: A crucial aspect of IP-MS is the use of proper controls to distinguish true interactors from non-specific background proteins. This includes performing the IP with a non-specific IgG antibody (isotype control) or using cells that do not express the target protein (knockout/knockdown cells). [8]

Analysis of Post-Translational Modifications (PTMs)

PTMs like phosphorylation and ubiquitination are critical for regulating the activity, stability, and localization of transcription factors. [9]

-

Enrichment: Modified peptides are often present at very low levels (sub-stoichiometric) and require enrichment before MS analysis. [10] * Phosphopeptides: Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography are commonly used to enrich for phosphopeptides. [9] * Ubiquitinated Peptides: Enrichment can be performed using antibodies that recognize the di-glycine remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein. [11]* Mass Spectrometry Analysis: The enriched peptides are then analyzed by LC-MS/MS. PTMs are identified by the characteristic mass shift they impart on the peptide and specific fragment ions. [12]

Data Presentation: Quantitative Analysis

Quantitative proteomics aims to determine the relative or absolute abundance of proteins. For PIT-1, this can be applied to compare its expression levels between healthy and diseased states or to quantify changes in interacting partners under different conditions. Label-free quantification, which compares the signal intensity of peptide precursor ions across different runs, is a common and versatile approach. [13] Table 1: Quantitative Analysis of PIT-1 Interacting Proteins Identified by IP-MS. This table summarizes hypothetical results from an IP-MS experiment comparing a control condition to a stimulated condition. Data is typically presented with fold changes and statistical significance.

| Identified Protein | Gene | UniProt ID | Peptide Count (Control) | Peptide Count (Stimulated) | Fold Change (Stimulated/Control) | p-value |

| Matrin-3 | MATR3 | P43243 | 25 | 78 | 3.12 | <0.01 |

| hnRNPU | HNRNPU | Q00839 | 18 | 55 | 3.06 | <0.01 |

| β-catenin | CTNNB1 | P35222 | 12 | 35 | 2.92 | <0.01 |

| SATB1 | SATB1 | Q01826 | 5 | 19 | 3.80 | <0.05 |

| PIT-1 (Bait) | POU1F1 | P28069 | 115 | 112 | 0.97 | n.s. |

Data based on proteins identified as PIT-1 interactors. [14]Quantitative values are illustrative examples of a label-free quantification experiment.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to visually represent key experimental and biological processes.

Experimental Workflows

Caption: Bottom-up proteomics workflow for PIT-1 identification and PTM analysis.

Caption: Experimental workflow for identifying PIT-1 interacting proteins via IP-MS.

Signaling Pathway

Caption: PIT-1 isoforms differentially regulate Ras/PKA signaling to the prolactin promoter.

References

- 1. Mapping protein post-translational modifications with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bottom-Up Proteomics | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Analysis of Human Nuclear Protein Complexes by Quantitative Mass Spectrometry Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Post Translational Modification [sigmaaldrich.com]

- 10. google.com [google.com]

- 11. Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]